molecular formula C20H13FO3 B11157995 3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one

3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one

Cat. No.: B11157995
M. Wt: 320.3 g/mol
InChI Key: OACYMBSHIHXLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-fluorophenyl group and the methoxy substituent on the benzo[c]chromen-6-one core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one typically involves the condensation of 4-fluorobenzyl alcohol with 6-hydroxybenzo[c]chromen-6-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H13FO3

Molecular Weight

320.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H13FO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2

InChI Key

OACYMBSHIHXLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.